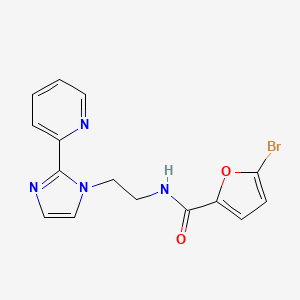

5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative featuring a pyridinyl-imidazole ethyl side chain. While specific data on this compound are absent in the provided evidence, its structural motifs—such as the 5-bromo-furan core, carboxamide linker, and heterocyclic side chain—align with compounds reported for antifungal and medicinal applications .

Properties

IUPAC Name |

5-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2/c16-13-5-4-12(22-13)15(21)19-8-10-20-9-7-18-14(20)11-3-1-2-6-17-11/h1-7,9H,8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZZTOMGIPHMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Molecular Structure and Properties

The compound has a complex structure featuring a furan ring, a bromine atom, and an imidazole moiety attached to a pyridine derivative. Its molecular formula is , with a molecular weight of approximately 336.2 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of imidazole and furan compounds. Specifically, compounds with similar structural motifs have shown promising results against different cancer cell lines. For instance, in vitro assays demonstrated that derivatives with imidazole groups exhibited significant cytotoxic effects against lung cancer cell lines such as A549 and HCC827.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | |

| Compound B | HCC827 | 5.13 ± 0.97 | |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

The data indicates that compounds structurally related to 5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide also possess the ability to inhibit cell proliferation effectively.

The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways. Similar compounds have been shown to inhibit key enzymes or receptors that are crucial for tumor growth.

Antimicrobial Activity

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Compounds with similar furan and imidazole structures have demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 8 µg/mL | |

| Compound E | Escherichia coli | 16 µg/mL |

These findings suggest that further exploration of the antimicrobial properties of 5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide could lead to valuable insights for developing new antimicrobial agents.

Case Studies

A recent study examined the effects of a series of imidazole derivatives on immune cell function, demonstrating that certain compounds could enhance immune responses by modulating PD-1/PD-L1 interactions. This suggests potential applications in immunotherapy for cancer treatment.

Figure 1: Immune Response Modulation by Imidazole Derivatives

Immune Response Modulation

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Nitro Groups

The target compound contains a 5-bromo substituent on the furan ring, whereas analogs like N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) feature nitro groups at the same position . Key differences include:

- Electronic Effects : Bromine (σp = 0.26) is less electron-withdrawing than nitro (σp = 1.27), which may reduce electrophilicity at the furan ring and alter interaction with biological targets.

- Synthetic Yields : Nitrofuran derivatives in showed low yields (7–30%), suggesting bromo-substituted analogs might require optimized synthetic routes .

Heterocyclic Side Chains

The target compound’s pyridin-2-yl-imidazole ethyl side chain differs from related structures:

- Compound 2 (): Propyl-linked imidazole side chain. Shorter chain length may reduce conformational flexibility and target binding .

- Compound 3 (): Pyridin-2-yl ethyl side chain.

- tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate (): Fused imidazopyridine system with a carbamate group. The rigid fused ring system may enhance stability but reduce solubility compared to the target’s flexible ethyl linker .

Carboxamide vs. Carbamate Derivatives

- Target Compound : The carboxamide group (-CONH-) enables hydrogen bonding with biological targets.

- Compound 6e (): Indole-2-carboxamide with an oxadiazole substituent. The indole core’s larger aromatic surface may enhance π-π stacking but reduce solubility .

- tert-Butyl carbamate (): The carbamate (-OCONH-) group introduces steric bulk and may alter metabolic stability compared to carboxamides .

Data Table: Structural and Physicochemical Comparison

Q & A

Basic: What are the key synthetic pathways for 5-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Amide Coupling : Reacting 5-bromofuran-2-carboxylic acid with an ethylenediamine derivative bearing pyridyl and imidazole groups. This step often employs carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (ethanol or methanol) is used to isolate the product .

- Yield Optimization : Adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or DMF) improves efficiency. Monitoring via TLC ensures intermediate purity .

Basic: Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~420–430) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly for imidazole and pyridine ring orientations .

Advanced: How can contradictory biological activity data between studies be resolved?

Contradictions often arise from assay conditions or impurities. Methodological solutions include:

- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-check affinity values .

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) detects trace impurities (>98% purity required for reliable bioactivity) .

- Dose-Response Curves : Repeat experiments with standardized compound concentrations and cell lines (e.g., HEK293 or HeLa) to minimize variability .

Advanced: What strategies optimize reaction conditions for higher yields?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. non-polar solvents (THF) for selectivity .

- Catalyst Use : Additives like DMAP or HOBt enhance amide bond formation .

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during imidazole alkylation .

Advanced: How is stability under physiological pH conditions assessed?

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify intact compound using UV detection (λ = 250–300 nm) .

- Degradation Kinetics : Calculate half-life (t) using first-order kinetics. Adjust formulations (e.g., enteric coatings) if instability occurs in acidic pH .

Advanced: What methodologies elucidate binding specificity to biological targets?

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict interactions with kinase domains or GPCRs, focusing on hydrogen bonds with pyridyl nitrogen and hydrophobic contacts with the bromofuran group .

- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ATP analogs for kinases) to measure IC shifts .

- Mutagenesis Studies : Modify target residues (e.g., His or Asp in active sites) to confirm critical binding interactions .

Advanced: How are synthetic byproducts characterized and mitigated?

- LC-MS/MS : Identify byproducts (e.g., unreacted intermediates or hydrolyzed amides) using fragmentation patterns .

- Reaction Quenching : Rapid cooling or acid/base neutralization prevents secondary reactions during workup .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (cyclopentyl methyl ether) .

Advanced: What experimental designs address low reproducibility in biological assays?

- Blinded Replicates : Perform triplicate experiments with independent compound batches to rule out synthesis variability .

- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

- Statistical Power Analysis : Use tools like G*Power to determine sample size requirements for significance (α = 0.05, power = 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.